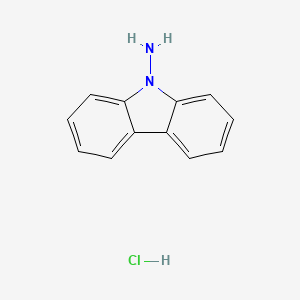
4-Bromo-3-isobutylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-isobutylpyridine is an organic compound with the molecular formula C9H12BrN It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the fourth position and an isobutyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-isobutylpyridine typically involves the bromination of 3-isobutylpyridine. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the pyridine ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-3-isobutylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as 4-alkyl or 4-aryl derivatives.
Coupling Reactions: Biaryl or vinyl derivatives are typically formed.
Oxidation and Reduction Reactions: Various oxidized or reduced pyridine derivatives can be obtained.
Aplicaciones Científicas De Investigación
4-Bromo-3-isobutylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for pharmaceutical research.
Medicine: It may serve as a building block for the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-isobutylpyridine depends on its specific application. In coupling reactions, for example, the bromine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved vary based on the reaction conditions and the specific reagents used.
Comparación Con Compuestos Similares
3-Bromo-4-isobutylpyridine: Similar structure but with different substitution pattern.
4-Bromo-2-isobutylpyridine: Another isomer with the isobutyl group at the second position.
4-Chloro-3-isobutylpyridine: Chlorine substituted analogue.
Uniqueness: 4-Bromo-3-isobutylpyridine is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications.
Propiedades
Fórmula molecular |
C9H12BrN |
|---|---|
Peso molecular |
214.10 g/mol |
Nombre IUPAC |
4-bromo-3-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12BrN/c1-7(2)5-8-6-11-4-3-9(8)10/h3-4,6-7H,5H2,1-2H3 |
Clave InChI |
AUQXDOGTVGTCAE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=C(C=CN=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


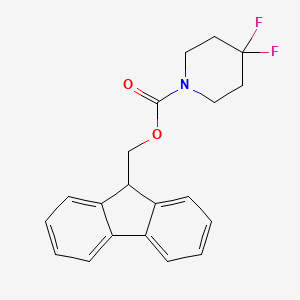
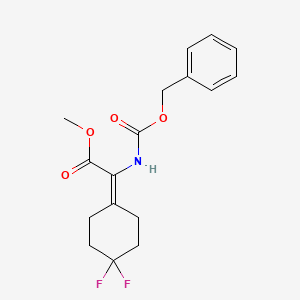
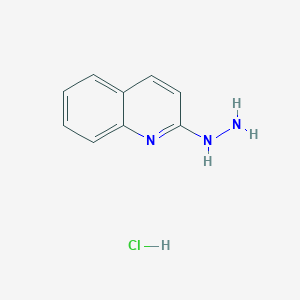
![3-Iodoimidazo[1,2-a]pyridin-6-ol](/img/structure/B13666689.png)
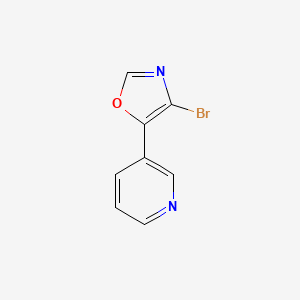
![2-Phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13666697.png)
![8-Bromopyrido[4,3-d]pyrimidin-2-amine](/img/structure/B13666701.png)
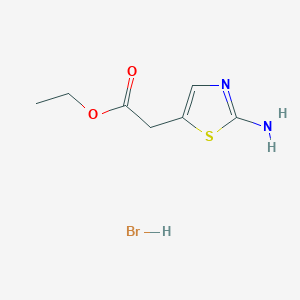
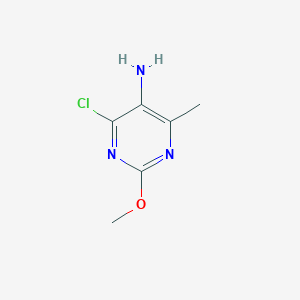
![Methyl 2-[(Dimethylcarbamoyl)thio]-4-methoxybenzoate](/img/structure/B13666716.png)
![9-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13666722.png)
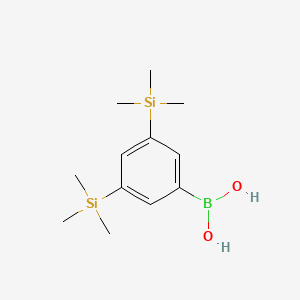
![Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate](/img/structure/B13666740.png)
